Disodium Etidronate Hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

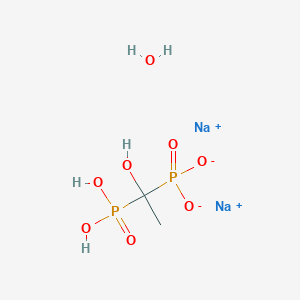

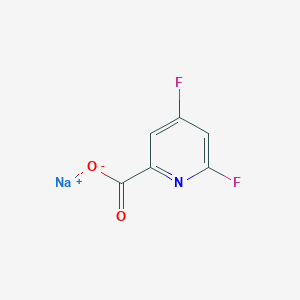

Disodium etidronate hydrate, also known as disodium ethane-1-hydroxy-1,1-bisphosphonate, is a non-nitrogen-containing bisphosphonate. Bisphosphonates are compounds characterized by two phosphonate groups bound to a carbon atom. This compound is widely used in the treatment of bone disorders such as osteoporosis and Paget’s disease due to its ability to inhibit osteoclast-mediated bone resorption .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Disodium etidronate hydrate can be synthesized by reacting phosphorus trichloride with acetic acid in the presence of a tertiary amine. Another method involves the reaction of an acetic acid/acetic anhydride mixture with phosphorous acid .

Industrial Production Methods: In industrial settings, this compound is often produced by heating the compound to dehydrate it, transforming it into an amorphous form, and then rehydrating it under controlled humidity conditions. This process ensures the stability of the compound under ambient conditions, making it suitable for manufacturing in solid formulations .

Análisis De Reacciones Químicas

Types of Reactions: Disodium etidronate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for bisphosphonates.

Reduction: Reduction reactions are also rare for this compound.

Substitution: Substitution reactions can occur, particularly involving the phosphonate groups.

Common Reagents and Conditions: Common reagents used in reactions with this compound include strong acids and bases, which can facilitate the substitution of the phosphonate groups. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various bisphosphonate derivatives, which may have different therapeutic applications .

Aplicaciones Científicas De Investigación

Disodium etidronate hydrate has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of bisphosphonate derivatives of adenosine triphosphate (ATP) and other compounds.

Biology: It inhibits human farnesyl diphosphate synthase, an enzyme involved in the biosynthesis of isoprenoids.

Medicine: It is primarily used to treat bone disorders such as osteoporosis and Paget’s disease by inhibiting osteoclast-mediated bone resorption.

Mecanismo De Acción

Disodium etidronate hydrate exerts its effects by binding to hydroxyapatite crystals in bone. When osteoclasts resorb bone, the local acidification releases the bisphosphonate, which is then taken up by the osteoclasts through fluid-phase endocytosis. Inside the osteoclasts, the bisphosphonate inhibits bone resorption by decreasing mineral release and collagen breakdown .

Comparación Con Compuestos Similares

- Sodium alendronate

- Sodium ibandronate

- Sodium risedronate

Comparison: Disodium etidronate hydrate is unique among bisphosphonates due to its non-nitrogen-containing structure. This makes it less potent than nitrogen-containing bisphosphonates like sodium alendronate, sodium ibandronate, and sodium risedronate. it is still effective in treating bone disorders and has a different side effect profile, which can be advantageous in certain clinical situations .

Propiedades

IUPAC Name |

disodium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8O7P2.2Na.H2O/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPBHUGBCPLECU-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)([O-])[O-].O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8Na2O8P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

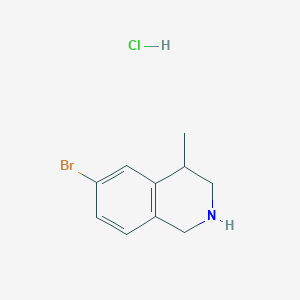

![(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride](/img/structure/B6301108.png)

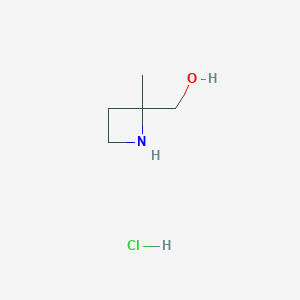

![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)

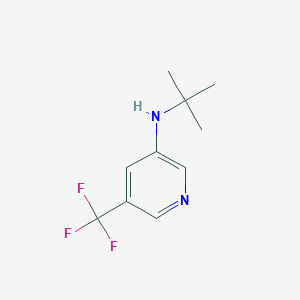

![Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)

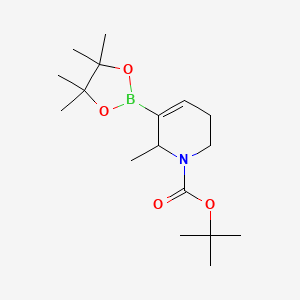

![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)

![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)